N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide moiety.
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Biochemical Pathways
It is known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth and replication of Mycobacterium tuberculosis H37Ra.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the methoxypyridazinyl intermediate, followed by its coupling with a phenyl group and subsequent introduction of the nitrobenzenesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
- N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Uniqueness
N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-26-17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-27(24,25)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCZGLLJMWXCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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